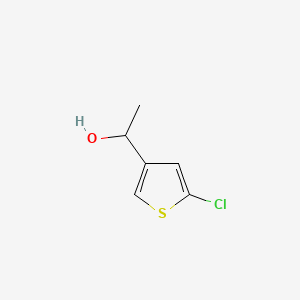

1-(5-Chloro-thiophen-3-YL)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

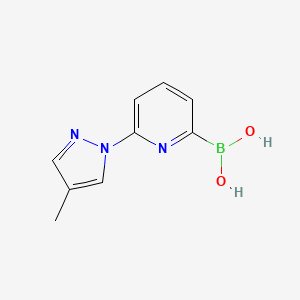

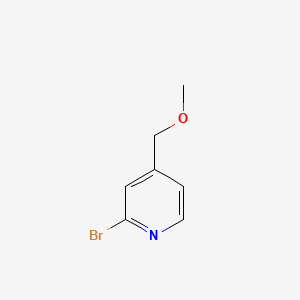

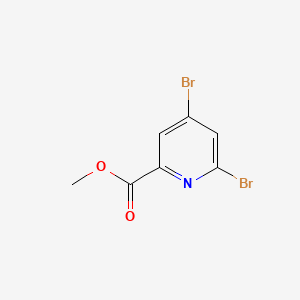

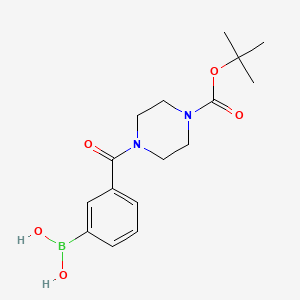

1-(5-Chloro-thiophen-3-YL)ethanol is a chemical compound with the molecular formula C6H7ClOS . It is used as an intermediate in the synthesis of various pharmaceutical and chemical products .

Molecular Structure Analysis

The molecular structure of 1-(5-Chloro-thiophen-3-YL)ethanol consists of a thiophene ring attached to an ethanol group . The thiophene ring contains a sulfur atom and the ethanol group contains a hydroxyl (-OH) group .Chemical Reactions Analysis

The specific chemical reactions involving 1-(5-Chloro-thiophen-3-YL)ethanol can vary widely depending on the context. In general, thiophene derivatives like this one can participate in a variety of chemical reactions, including those involving cyclization of functionalized alkynes .Applications De Recherche Scientifique

Pharmacology: Antimicrobial Agents

The thiophene nucleus, which is part of the structure of 1-(5-Chloro-thiophen-3-YL)ethanol, has been shown to exhibit a range of biological activities. Specifically, derivatives of thiophene have been utilized as antimicrobial agents. They have demonstrated inhibitory effects against various organisms, including B. subtilis , E. coli , P. vulgaris , and S. aureus . This suggests that 1-(5-Chloro-thiophen-3-YL)ethanol could be a valuable scaffold for developing new antimicrobial drugs.

Material Science: Organic Semiconductors

Thiophene derivatives play a significant role in the advancement of organic semiconductors. They are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The presence of the thiophene ring in 1-(5-Chloro-thiophen-3-YL)ethanol could make it a candidate for use in electronic materials and devices.

Industrial Chemistry: Corrosion Inhibitors

In industrial applications, thiophene and its derivatives have been used as corrosion inhibitors . The chemical structure of 1-(5-Chloro-thiophen-3-YL)ethanol suggests potential utility in protecting metals and alloys from corrosion, which is crucial in extending the life of industrial machinery and infrastructure.

Therapeutic Research: Anti-inflammatory Drugs

Thiophene compounds have been reported to possess anti-inflammatory properties . As such, 1-(5-Chloro-thiophen-3-YL)ethanol could be explored for its potential use in the development of new anti-inflammatory medications, contributing to the treatment of diseases characterized by inflammation.

Biochemistry: Enzyme Inhibition Studies

The thiophene nucleus is known to interact with various enzymes, acting as an inhibitor in some cases . This characteristic can be harnessed in biochemistry research, where 1-(5-Chloro-thiophen-3-YL)ethanol might be used to study enzyme activity and inhibition, aiding in the understanding of metabolic pathways and the development of enzyme-targeted therapies.

Environmental Science: Analytical Standards

Compounds like 1-(5-Chloro-thiophen-3-YL)ethanol are often used as reference standards in environmental testing . They help in the accurate detection and quantification of contaminants, playing a critical role in environmental monitoring and pollution control efforts.

Safety and Hazards

Propriétés

IUPAC Name |

1-(5-chlorothiophen-3-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClOS/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROBASKSBLIYFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-thiophen-3-YL)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-](/img/structure/B578402.png)

![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)